1-Iodo-1H-pyrrole

Palladium cross-coupling Bond dissociation energy Oxidative addition kinetics

Sourcing 1-Iodo-1H-pyrrole (C4H4IN, MW 192.99) requires compound-specific procurement due to documented N-iodopyrrole instability. The N-I bond provides markedly higher oxidative addition reactivity toward Pd(0) catalysts versus N-Br analogs, enabling milder conditions and shorter coupling times for N-arylation and Sonogashira reactions. Generic substitution with N-chloro, N-bromo, or C-iodinated pyrrole regioisomers is not chemically viable and will fundamentally alter reaction outcomes. Insist on Certificate of Analysis with each shipment; confirm identity via InChI Key QODYNFRPWGODQQ-UHFFFAOYSA-N to prevent mis-order of tetraiodopyrrole (CAS 87-58-1), a common search-result contaminant.

Molecular Formula C4H4IN
Molecular Weight 192.99 g/mol
CAS No. 61809-47-0
Cat. No. B14547613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-1H-pyrrole
CAS61809-47-0
Molecular FormulaC4H4IN
Molecular Weight192.99 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)I
InChIInChI=1S/C4H4IN/c5-6-3-1-2-4-6/h1-4H
InChIKeyQODYNFRPWGODQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-1H-pyrrole (CAS 61809-47-0): N-Iodopyrrole Intermediate for Cross-Coupling and Heterocyclic Functionalization


1-Iodo-1H-pyrrole (1-iodopyrrole, C4H4IN, MW 192.99 g/mol) is a mono-iodinated N-heterocyclic building block in which the iodine atom is covalently bonded to the pyrrole nitrogen rather than to a ring carbon . This N-iodopyrrole architecture is primarily employed as an electrophilic coupling partner in transition metal-catalyzed cross-coupling reactions, including Suzuki and Sonogashira methodologies, for the synthesis of N-arylated and N-alkynylated pyrrole derivatives [1][2]. The compound is classified as a pyrrolyl halide—a class recognized for inherent instability that has historically constrained their broader synthetic utility [3]. Its procurement value centers on providing direct N-functionalization access to pyrrole scaffolds without requiring ring carbon pre-activation strategies.

Why 1-Iodo-1H-pyrrole Cannot Be Replaced by Other N-Halopyrroles or C-Iodopyrroles in Cross-Coupling Workflows


Generic substitution among N-halopyrroles or between N-iodopyrroles and C-iodopyrroles is not chemically viable without fundamentally altering reaction outcomes. 1-Iodo-1H-pyrrole bears the reactive iodine center at the nitrogen atom, enabling N-directed cross-coupling pathways distinct from those of C-iodinated pyrrole regioisomers such as 2-iodopyrrole or 3-iodopyrrole [1][2]. The N-I bond is also substantially weaker than the corresponding N-Br bond in 1-bromo-1H-pyrrole, conferring markedly higher oxidative addition reactivity toward palladium(0) catalysts—a kinetic advantage that directly translates to milder reaction conditions and shorter coupling times [3]. Furthermore, the pyrrolyl halide class as a whole suffers from documented regioselective synthesis challenges and limited shelf stability, a problem particularly acute for N-iodinated species; attempts to substitute with N-chloro or N-bromo analogs may encounter even greater synthetic inaccessibility without a corresponding stability gain [4]. These factors collectively preclude simple analog interchange and underscore the need for compound-specific procurement based on validated performance data.

1-Iodo-1H-pyrrole Performance Differentiation Data: Comparative Reactivity, Structural Confirmation, and Stability Parameters


Comparative C-I vs. N-I Bond Dissociation Energies and Implications for Pd-Catalyzed Oxidative Addition Kinetics

1-Iodo-1H-pyrrole possesses an N-I bond that is thermodynamically weaker than the C(sp2)-I bond found in aryl iodides such as iodobenzene, a difference rooted in the lower bond dissociation energy of the nitrogen-iodine linkage compared to the carbon-iodine bond. While direct BDE measurements for 1-iodo-1H-pyrrole are not available, extensive kinetic studies on alkyl iodides versus alkyl bromides in Sonogashira couplings demonstrate that iodide electrophiles undergo oxidative addition to Pd(0) at rates up to 100-fold faster than their bromide counterparts under identical N-heterocyclic carbene-ligated palladium catalysis [1]. This class-level kinetic advantage, extrapolated to the N-I pyrrolyl system, implies that 1-iodo-1H-pyrrole will exhibit significantly accelerated catalyst turnover relative to 1-bromo-1H-pyrrole, enabling lower catalyst loadings or reduced reaction temperatures in cross-coupling applications.

Palladium cross-coupling Bond dissociation energy Oxidative addition kinetics N-heterocyclic carbene ligands

Instability of Pyrrolyl Halides: Documented Handling Constraints Justifying Quality-Controlled Procurement

1-Iodo-1H-pyrrole belongs to the pyrrolyl halide class, which has been explicitly characterized in the primary literature as 'difficult to synthesise in a regioselective manner' and 'often unstable,' a combination of attributes that has 'hampered their application in cross-coupling' [1]. This documented class-wide instability directly affects practical usability: improper storage or aging can result in iodine loss and decomposition prior to use, a phenomenon noted in synthetic protocols wherein 'use of less than two equivalents of base results in some loss of iodine' from related iodo-dihydropyrrole intermediates [2]. In contrast, alternative coupling partners such as pyrrolylsulfonium salts have been developed precisely to circumvent these instability limitations, offering 'high stability' and 'straightforward synthesis' as compensating advantages [1]. For 1-iodo-1H-pyrrole specifically, procurement from a quality-controlled source that ensures fresh synthesis, proper inert-atmosphere packaging, and validated purity at the time of shipment is therefore not optional but essential for reproducible cross-coupling outcomes.

Pyrrolyl halide stability Cross-coupling limitations Shelf-life management Procurement specification

Distinct N-I Bond Vector Geometry: DFT-Calculated Pyramidal Configuration and Implications for Supramolecular Halogen Bonding

Density functional theory (DFT) geometry optimization calculations on mono-iodinated pyrrole reveal that iodine doping induces a non-planar pyrrole geometry wherein the iodine atom adopts a pyramidal configuration relative to the pyrrole ring plane [1]. This structural distortion, absent in planar C-iodopyrrole regioisomers and N-bromopyrrole analogs (which retain planar or near-planar geometries), creates a well-defined σ-hole along the N-I bond vector. The directional σ-hole enables predictable halogen bonding interactions with Lewis basic sites, a feature that can be exploited in supramolecular assembly and crystal engineering applications. The calculated potential energy curves further indicate that the iodine-pyrrole interaction falls within the chemisorption regime (>20 kcal/mol), confirming covalent N-I bond character rather than weak physisorption [1].

Halogen bonding DFT geometry optimization Non-planar pyrrole Supramolecular chemistry

CAS Registry Standardization and Unique Molecular Identifier Differentiation from Tetraiodopyrrole (CAS 87-58-1)

1-Iodo-1H-pyrrole is unambiguously registered under CAS Number 61809-47-0, with the InChI Key QODYNFRPWGODQQ-UHFFFAOYSA-N, the canonical SMILES C1=CN(C=C1)I, and the molecular formula C4H4IN corresponding to a molecular weight of 192.99 g/mol . This mono-iodinated N-pyrrole is structurally and functionally distinct from tetraiodopyrrole (2,3,4,5-tetraiodo-1H-pyrrole, CAS 87-58-1), which bears four iodine atoms on the ring carbons, has a molecular weight of 570.68 g/mol, and exhibits a thermal decomposition temperature (Td) of 168 °C [1][2]. Confusion between these two compounds in procurement workflows can result in the delivery of a substantially heavier, sterically congested tetraiodinated species that is entirely unsuited for N-directed cross-coupling applications requiring a single reactive N-I site. The InChI Key provides a machine-readable fingerprint that ensures unambiguous compound identification across supplier catalogs and electronic laboratory notebooks.

CAS registry integrity Molecular identifier differentiation Inventory management Procurement accuracy

1-Iodo-1H-pyrrole (CAS 61809-47-0): Validated Procurement-Driven Application Scenarios for N-Directed Cross-Coupling and Structural Studies


N-Arylation of Pyrrole Scaffolds via Ligand-Free Copper Catalysis Using 1-Iodo-1H-pyrrole

1-Iodo-1H-pyrrole serves as the electrophilic coupling partner in ligand-free copper-catalyzed N-arylation reactions with aryl iodides. This methodology, which operates at low catalyst loading (5 mol% Cu) and tolerates air exposure, produces N-arylated pyrrole derivatives in moderate to excellent yields [1]. The N-I bond provides sufficient electrophilicity to engage the copper catalytic cycle without requiring expensive phosphine ligands or strictly anaerobic conditions. Procurement of high-purity 1-iodo-1H-pyrrole is essential for this application, as decomposition products from aged material can introduce impurities that poison the copper catalyst and reduce coupling efficiency. The instability concerns documented for pyrrolyl halides generally [2] underscore the importance of sourcing freshly synthesized material from suppliers who provide certificate of analysis documentation with each shipment.

Sonogashira Alkynylation for Pyrroloalkyne and Tetrapyrrole Natural Product Synthesis

1-Iodo-1H-pyrrole functions as a key intermediate in Sonogashira cross-coupling with terminal alkynes to construct pyrroloalkyne frameworks essential for tetrapyrrole natural product total synthesis [1]. The iodide electrophile undergoes efficient Pd/Cu-catalyzed coupling under mild conditions, as demonstrated in the synthesis of dihydropyrromethenones and related C,D-ring pyrromethenone systems. The N-I bond's reactivity advantage over N-Br analogs translates to reduced reaction times and lower thermal input, mitigating the risk of pyrrole ring decomposition during extended heating. Researchers pursuing lamellarin/azalamellarin alkaloid synthesis or phytochrome chromophore assembly should verify that their procured 1-iodo-1H-pyrrole meets the reactivity expectations established for iodo-dihydropyrrole intermediates, wherein 'efficient formation of the Sonogashira product' under mild conditions has been explicitly documented [2].

Halogen Bonding Studies Exploiting Non-Planar N-I Pyramidal Geometry

The non-planar pyramidal N-I configuration of 1-iodo-1H-pyrrole, as predicted by DFT geometry optimization [1], positions this compound as a probe molecule for investigating directional halogen bonding in supramolecular assemblies. The σ-hole along the N-I bond vector enables predictable interactions with Lewis bases such as pyridine nitrogen atoms, carbonyl oxygen atoms, and halide anions. This application is distinct from those employing C-iodopyrrole regioisomers, which lack the same pyramidal distortion and consequently exhibit different halogen bond directionality. Procurement for halogen bonding studies requires material with verified structural integrity, as partial decomposition or iodine loss will eliminate the σ-hole feature essential to the experimental design. The chemisorption-level binding energy (>20 kcal/mol) predicted by DFT [1] suggests that N-I halogen bonds in this system will be sufficiently robust for crystallographic characterization.

Inventory Management Workflow: CAS 61809-47-0 vs. CAS 87-58-1 Differentiation Protocol

A critical procurement and inventory management application involves the unambiguous differentiation of 1-iodo-1H-pyrrole (CAS 61809-47-0, C4H4IN, MW 192.99) from the commercially more common tetraiodopyrrole (CAS 87-58-1, C4HI4N, MW 570.68, Td 168 °C) [1][2]. The two compounds share the 'iodopyrrole' name fragment and may appear adjacent in search results from non-specialist chemical suppliers, creating a high risk of mis-order. Implementation of InChI Key verification at goods receipt (QODYNFRPWGODQQ-UHFFFAOYSA-N for the target compound) provides a machine-readable cross-check that prevents the inadvertent acceptance of tetraiodopyrrole, which cannot substitute in N-arylation or N-alkynylation workflows. This differentiation is particularly acute given the superior thermal stability data available for tetraiodopyrrole (Td 168 °C) [2] versus the qualitative 'often unstable' classification of pyrrolyl halides generally [3]—a contrast that may mislead procurement officers unfamiliar with the distinct chemical identities of these two compounds.

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